

# confirming the role of jackals as reservoirs for specific zoonotic diseases

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## Jackals as Confirmed Reservoirs for Zoonotic Diseases: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The role of wild canids, particularly jackals, as reservoirs for zoonotic diseases is a significant concern for public and veterinary health. Their adaptability, expanding geographic range, and proximity to human and domestic animal populations position them as critical nodes in the transmission cycles of various pathogens. This guide provides a comparative overview of key zoonotic diseases for which jackals are confirmed reservoirs, supported by quantitative data and detailed experimental methodologies.

### Quantitative Data Summary

The following tables summarize the prevalence of various zoonotic pathogens in different jackal species across diverse geographical locations. This data, derived from several key studies, highlights the extent of jackals' role as reservoirs.

Table 1: Prevalence of Rabies Virus in Jackal Populations

Jackal Species	Geographic Location	Sample Size	Detection Method	Prevalence (%)	Citation
Canis adustus (Side-striped jackal)	Zimbabwe	Not Specified	Not Specified	Bulk of notified cases	[1]
Canis mesomelas (Black-backed jackal)	South Africa (Gauteng)	Not Specified	Not Specified	53.8% of lab-confirmed lyssaviruses in 2016	[2][3]
Canis mesomelas (Black-backed jackal)	Namibia (Etosha National Park)	81	Serology	9%	[4]

Table 2: Prevalence of Leishmania spp. in Jackal Populations

Jackal Species	Geographic Location	Sample Size	Detection Method	Prevalence (%)	Citation
Canis aureus (Golden jackal)	Bangladesh	5	Microscopy and PCR	100% (in visceral organs)	[5]
Canis aureus (Golden jackal)	Israel	77	ITS1 real-time PCR and high-resolution melt analysis	7.8% (L. tropica)	[6]
Canis aureus (Golden jackal)	Serbia	216	Real-time PCR (spleen samples)	6.9%	[7][8]

Table 3: Prevalence of Tick-Borne Pathogens in Jackal Populations

Pathogen	Jackal Species	Geographical Location	Sample Size	Detection Method	Prevalence (%)	Citation
Ehrlichia canis	Canis mesomelas (Black-backed jackal)	Kenya	15	Modified cell culture test	53.3%	[9][10]
Anaplasma phagocytophilum	Canis aureus (Golden jackal)	Serbia	Not Specified	Molecular methods	0.9%	[7]
Anaplasma spp.	Canis mesomelas (Black-backed jackal)	South Africa	142	Reverse line blot hybridization	57.8% (reacted with Ehrlichia/Anaplasma genera-specific probe)	[11]
Hepatozoon canis	Canis mesomelas (Black-backed jackal)	South Africa	43	Reverse line blot hybridization and 18S rRNA sequencing	47%	[12]

Table 4: Prevalence of Dirofilaria spp. in Golden Jackals (Canis aureus) in Romania

Pathogen	Sample Type	Sample Size	Detection Method	Prevalence (%)	Citation
Dirofilaria immitis	Adult nematodes (necropsy)	54	Morphological identification	18.52%	<a href="#">[13]</a> <a href="#">[14]</a>
Dirofilaria immitis	Blood	54	Multiplex PCR	9.26%	<a href="#">[13]</a> <a href="#">[14]</a>
Dirofilaria repens	Blood	54	Multiplex PCR	1.85%	<a href="#">[13]</a> <a href="#">[14]</a>

## Experimental Protocols

The confirmation of jackals as reservoirs for these zoonotic diseases relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the supporting literature.

### Molecular Detection of Leishmania spp. by Real-Time PCR

This protocol is based on methodologies used for detecting Leishmania DNA in tissue samples. [\[6\]](#)[\[7\]](#)[\[8\]](#)

Objective: To detect and identify Leishmania species in jackal tissues.

Methodology:

- DNA Extraction:
  - Collect tissue samples (e.g., spleen, ear pinna, snout, blood) from jackals.
  - Extract DNA from the collected tissues using a commercial DNA extraction kit following the manufacturer's instructions.
- Real-Time PCR Amplification:

- Amplify the extracted DNA using real-time PCR with primers and probes specific to the internal transcribed spacer 1 (ITS1) region of the Leishmania genome.
- The reaction mixture typically includes DNA template, forward and reverse primers, a fluorescently labeled probe, and PCR master mix.
- Run the PCR reaction in a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
- Data Analysis:
  - Monitor the amplification of the target DNA in real-time by detecting the fluorescence signal.
  - Determine the presence of Leishmania DNA based on the amplification curve and cycle threshold (Ct) value.
  - For species identification, high-resolution melt (HRM) analysis can be performed following the PCR to differentiate between Leishmania species based on the melting profiles of the PCR products.

## Detection of Ehrlichia canis using a Modified Cell Culture Test

This protocol is adapted from the methodology used to isolate Ehrlichia canis from free-living jackals.[9][10]

Objective: To isolate and identify viable Ehrlichia canis from jackal blood.

Methodology:

- Sample Collection:
  - Collect heparinized blood samples from jackals.
- Leukocyte Separation:

- Separate leukocytes from the whole blood sample. Since jackal blood sediments slowly, specific techniques may be required to concentrate the white blood cells.
- Cell Culture Inoculation:
  - Inoculate the separated jackal leukocytes into a culture of uninfected canine monocytes or a suitable cell line.
  - Maintain the cell culture in an appropriate growth medium and incubate under controlled conditions (e.g., 37°C, 5% CO<sub>2</sub>).
- Monitoring for Infection:
  - Periodically examine the cell culture for the presence of Ehrlichia morulae (intracellular microcolonies) within the cytoplasm of the cultured cells using light microscopy after Giemsa staining.
- Confirmation:
  - Confirm the identity of the isolated organism as E. canis through molecular methods such as PCR and sequencing of specific genes.

## Serological Survey for Rabies Virus Antibodies

This protocol outlines a general approach for detecting rabies virus antibodies in jackal serum, indicating past exposure.<sup>[4]</sup>

Objective: To determine the seroprevalence of rabies virus antibodies in a jackal population.

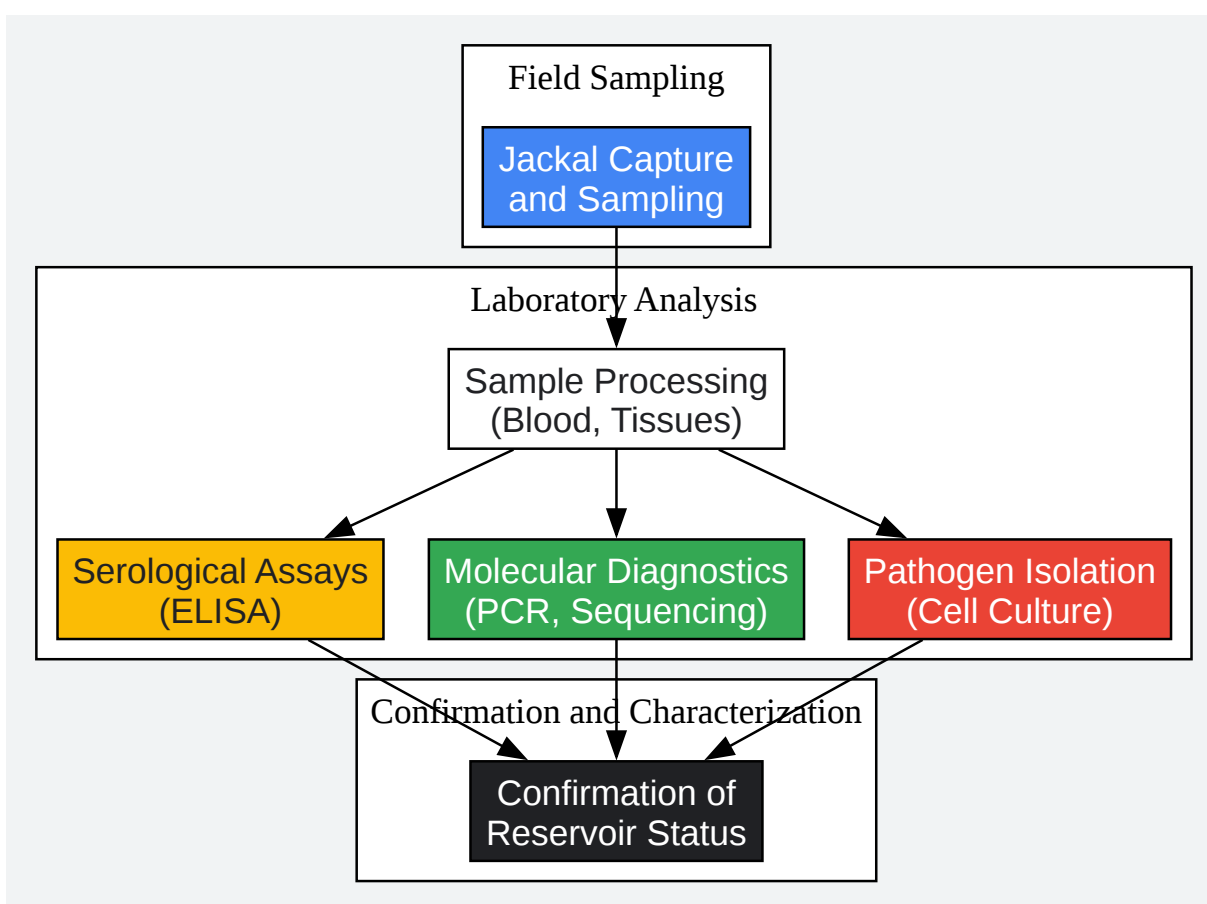
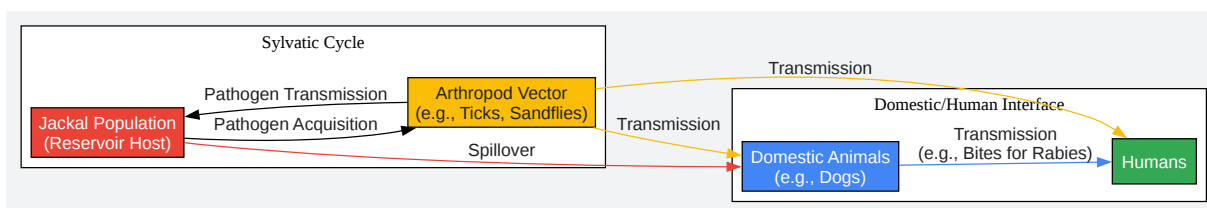
Methodology:

- Serum Collection:
  - Collect blood samples from jackals and separate the serum.
- Enzyme-Linked Immunosorbent Assay (ELISA):
  - Coat a microtiter plate with rabies virus antigen.

- Add diluted jackal serum samples to the wells and incubate. If antibodies are present, they will bind to the antigen.
- Wash the plate to remove unbound antibodies.
- Add a secondary antibody conjugated to an enzyme that binds to the jackal antibodies.
- Wash the plate again.
- Add a substrate that reacts with the enzyme to produce a color change.
- Measure the color intensity using a spectrophotometer. The intensity is proportional to the amount of rabies virus antibodies in the serum.
- Data Interpretation:
  - Compare the results to positive and negative controls to determine the antibody status of each jackal.

## Visualizations

The following diagrams illustrate key conceptual frameworks related to the role of jackals in zoonotic disease transmission and the experimental workflows used for their confirmation.



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